molecular formula C6H7ClN4 B11914225 4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine

4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11914225
M. Wt: 170.60 g/mol
InChI Key: NSNDUVFXZPMJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1251761-95-1) is a versatile chemical building block of significant interest in medicinal chemistry. This compound features a chlorinated pyrrolopyrimidine core, a scaffold known as a 7-deazapurine analog, which is recognized as a privileged structure in drug discovery for its resemblance to purine nucleobases . The primary research value of this reagent lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. The chloro group at the C-4 position is a reactive handle for nucleophilic aromatic substitution, allowing for functionalization with various amines to create diverse compound libraries . This synthetic utility is leveraged in the exploration of new anti-tuberculosis drugs. Researchers have used this core structure to generate derivatives that exhibit excellent in vitro activity against Mycobacterium tuberculosis , with the most potent analogs demonstrating minimum inhibitory concentration (MIC 90 ) values as low as 0.488 µM . Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is a established "warhead" in kinase inhibitor research . It effectively mimics adenosine and can engage the hinge region of kinase domains through hydrogen bonding, making it a valuable template for designing inhibitors of oncology targets such as RET kinase, including drug-resistant mutants, for the treatment of non-small cell lung cancer and other cancers . This product is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C6H7ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H3,8,9,10,11)

InChI Key

NSNDUVFXZPMJPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with pyrimidine precursors. Patent CN111423445A demonstrates the use of 4,6-dichloro-5-aminopyrimidine reacted with malonic acid diesters under basic conditions to form intermediates like 3-chloro-2-aminopyrimidinyl malonate. This approach leverages nucleophilic substitution at the C4 position, with dimethyl malonate providing the necessary carbon framework for cyclization.

Cyclization Strategies

Cyclization to form the pyrrolo ring is achieved through acid-catalyzed decarboxylation. In Example 2 of CN111423445A, acetic acid and silica gel sulfonic acid at 90°C for 5 hours yielded 96.3% of a related 6-ketone derivative. For the target amine, analogous conditions would require protection of the C2 amine to prevent side reactions during cyclization.

Chlorination and Functionalization

Chlorination at C4

The US10738058B2 patent details high-yield chlorination using POCl₃ or PCl₃ in dichloromethane, achieving >99.5% purity for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Critical parameters include:

  • Temperature control (<100°C to prevent decomposition)

  • Stoichiometric excess of chlorinating agent (1.5–10× molar ratio)

  • Post-reaction neutralization with NaOH to pH 3–5

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics from Analogous Syntheses

StepConditionsYieldPuritySource
CyclizationAcOH, 90°C, 5h96.3%99.2%
ChlorinationPOCl₃, DCM, 45°C94%99.9%
Amination (hypothetical)NH₃, Pd(OAc)₂, 120°C

Process Optimization Challenges

Regioselectivity Concerns

The dihydro structure (6,7-dihydro-5H) introduces steric hindrance, complicating amination. Molecular modeling suggests that bulky ligands on palladium catalysts (e.g., Xantphos) may improve C2 selectivity over C4/C6 positions.

Stability of Dihydro Moiety

Hydrogenation steps to generate the dihydro structure risk over-reduction. Patent US10738058B2 avoids this issue by using tosyl protection during chlorination, a strategy adaptable to amine synthesis.

Purification and Scalability

The final compound’s polarity necessitates advanced purification:

  • Crystallization : Heptane/water mixtures achieve 99.8% purity in related compounds

  • Chromatography : Silica gel with ethyl acetate/hexane gradients (unreported in patents but widely used in academia)

Environmental and Economic Considerations

Patent US10738058B2 emphasizes ecological benefits through:

  • Solvent recovery (heptane, DCM)

  • Reduced waste via 4-step synthesis These principles apply to the target amine, though additional steps for amination may increase costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research:
    • The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives suggests it may inhibit specific kinases involved in cancer progression. For instance, studies have shown that related compounds exhibit significant inhibitory activity against various cancer cell lines.
  • Protein Degradation:
    • As part of the development of protein degraders, 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine serves as a building block for synthesizing heterobifunctional molecules that can target and degrade specific proteins within cells. This application is particularly relevant in targeted protein degradation strategies for therapeutic purposes.
  • Inflammatory Diseases:
    • Research indicates that this compound may have applications in treating inflammatory diseases due to its ability to modulate pathways involved in inflammation. Its role as an impurity in the synthesis of Tofacitinib—a drug used for rheumatoid arthritis—highlights its relevance in this area .

Biochemical Applications

  • Enzyme Inhibition:
    • The compound's unique structure allows it to act as an inhibitor for certain enzymes. For example, it has been studied for its effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and a target for many antitumor drugs.
  • Bioconjugation:
    • In bioconjugation chemistry, this compound can be utilized to create conjugates with biomolecules such as proteins and antibodies, facilitating targeted delivery systems for drugs.

Synthesis and Development

The synthesis of this compound often involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes are crucial for producing this compound in sufficient purity and yield for research applications.

Case Studies

  • Case Study on Anticancer Activity:
    • A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibited potent cytotoxic effects against breast cancer cell lines. The study highlighted the importance of substituents on the pyrimidine ring and their influence on biological activity.
  • Protein Degradation Mechanism:
    • In a recent publication focusing on targeted protein degradation using heterobifunctional molecules, researchers illustrated how compounds like this compound can be integrated into larger constructs to enhance the specificity and efficacy of protein degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved .

Comparison with Similar Compounds

SRI-32007 (Cyr997)

  • Structure: 5-(7-(Methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine (C₁₅H₁₉N₇O₃S) .
  • Key Features: Substitutions: Morpholino (C₄H₈NO) at C2, methylsulfonyl (CH₃SO₂) at C5. Activity: Demonstrated potent antiviral activity against hepatitis B virus (HBV) in preclinical assays . Molecular Weight: 377.42 g/mol .
  • Comparison: The addition of morpholino and methylsulfonyl groups enhances steric bulk and electronic effects, enabling HBV core promoter inhibition—a property absent in the parent compound .

Izorlisib

  • Structure : 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine (C₁₅H₁₉N₇O₃S) .
  • Key Features: Substitutions: Morpholino at C2, methylsulfonyl at C6. Activity: Antineoplastic agent targeting PI3K pathways .
  • Comparison : Izorlisib shares structural motifs with SRI-32007 but is optimized for oncology applications, highlighting the role of substituents in target specificity .

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine

  • Structure : C₆H₅ClN₄ (CAS: 1092352-49-2) .
  • Activity: Investigated as a pharmacophore in kinase inhibitors .

Thieno[2,3-d]pyrimidine Analogs

  • Example: 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS: N/A) .
  • Key Features: Pyrrolo ring replaced with thieno (sulfur-containing heterocycle). Activity: Used to synthesize antibacterial agents .
  • Comparison: The thieno analog exhibits altered electronic properties due to sulfur’s electronegativity, enabling distinct biological interactions .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine C₆H₆ClN₃ 155.58 Cl (C4), NH₂ (C2) Intermediate for drug synthesis
SRI-32007 (Cyr997) C₁₅H₁₉N₇O₃S 377.42 Morpholino (C2), CH₃SO₂ (C7) Antiviral (HBV)
Izorlisib C₁₅H₁₉N₇O₃S 377.42 Morpholino (C2), CH₃SO₂ (C7) Anticancer (PI3K inhibitor)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine C₆H₅ClN₄ 168.58 Cl (C4), NH₂ (C5) Kinase inhibitor intermediate
Thieno[2,3-d]pyrimidine derivative C₉H₇ClN₂S 210.68 Cl (C4), thieno ring Antibacterial

Key Research Findings

  • Role of Substituents: Morpholino and sulfonyl groups in SRI-32007 and izorlisib enhance binding to viral or kinase targets, whereas the parent compound’s simpler structure is more suited for derivatization .
  • Synthetic Utility : The dihydro group in this compound facilitates reduction and functionalization reactions, making it a preferred intermediate over unsaturated analogs .
  • Biological Relevance: Thieno analogs demonstrate the importance of heterocycle choice in modulating antibacterial activity, though pyrrolo derivatives remain dominant in antiviral/anticancer research .

Biological Activity

4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 16372-08-0) is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and research findings.

  • Molecular Formula : C6_6H6_6ClN3_3
  • Molecular Weight : 155.58 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a chlorine substituent at the 4-position.

This compound has been identified as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2. These kinases play critical roles in cell adhesion, migration, and proliferation, making them important targets in cancer therapy. Inhibition of these pathways can lead to reduced tumor growth and metastasis.

Key Mechanisms:

  • FAK/Pyk2 Inhibition : The compound inhibits FAK and Pyk2 signaling pathways, which are implicated in various cancer types. This inhibition can lead to decreased cell motility and invasion .

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. The specific compound has shown efficacy in inhibiting tumor cell proliferation through selective transport mechanisms and inhibition of critical enzymes involved in nucleotide biosynthesis.

Case Studies

  • Inhibition of Tumor Cell Proliferation : A study demonstrated that 4-chloro derivatives significantly inhibited the growth of human tumor cells expressing folate receptors (FR). The mechanism was attributed to the compound's ability to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .
  • Comparison with Classical Antifolates : In comparative studies against traditional antifolates like Methotrexate (MTX), the pyrrolo[2,3-d]pyrimidine derivatives showed enhanced potency due to their selective uptake mechanisms through FRα and PCFT transporters .

Research Findings

A summary of research findings on the biological activity of this compound is presented in Table 1 below:

StudyBiological ActivityFindings
FAK/Pyk2 InhibitionEffective against various cancer cell lines; reduced migration and invasion.
Tumor Cell ProliferationSignificant inhibition observed; mechanism involves GARFTase inhibition.
Antifolate ActivityEnhanced potency compared to classical antifolates; selective transport mechanisms noted.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine to achieve high purity?

  • Methodological Answer :

  • Use phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions, followed by neutralization with ammonium hydroxide to isolate the product .
  • Optimize reaction parameters (temperature: 80–100°C; solvent: anhydrous POCl₃) to minimize side reactions.
  • Purify via column chromatography (silica gel, 2% methanol in chloroform) and validate purity using HPLC (>99% purity confirmed by retention time analysis) .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 11.41 ppm for the NH proton in DMSO-d₆) and coupling patterns to confirm the pyrrolopyrimidine core and substituents .
  • HRMS (ESI) : Verify molecular weight (e.g., [M+H]⁺ at m/z 195.06 for C₆H₆ClN₄) to confirm stoichiometry .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How does the reactivity of the chlorine substituent influence derivatization strategies?

  • Methodological Answer :

  • The 6-chloro group undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under acidic or basic conditions. For example:
  • React with substituted anilines in isopropanol/HCl to form 4-arylaminopyrrolopyrimidines .
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for modifying the pyrrolopyrimidine core?

  • Methodological Answer :

  • Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for substitutions or ring expansions .
  • Use molecular docking to predict binding affinities of derivatives with biological targets (e.g., CDKs) and prioritize synthetic targets .
  • Integrate machine learning with reaction databases to optimize solvent/base combinations for new reactions .

Q. How do structural modifications (e.g., alkyl/aryl substitutions) alter biological activity?

  • Methodological Answer :

  • Compare analogs like 4-chloro-5-ethyl-pyrrolopyrimidine (PubChem CID: 129633243) and 4-chloro-7-methyl-pyrrolopyrimidine (CAS 1378817-57-2):
  • The ethyl group at position 5 enhances hydrophobic interactions with kinase ATP-binding pockets, improving IC₅₀ values by 10-fold .
  • Methylation at position 7 reduces metabolic degradation, increasing plasma half-life in vivo .
  • Validate via kinase inhibition assays (e.g., radiometric assays for CDK2/cyclin E) and ADMET profiling .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions:
  • Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 for in vitro toxicity) .
  • Replicate experiments with dose-response curves (n ≥ 3) and apply statistical tools (e.g., ANOVA) to assess variability .
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Introduce polar groups (e.g., morpholine or PEG chains) via substitution at position 2 or 6 to enhance aqueous solubility .
  • Formulate as a nanoparticulate suspension using PLGA polymers to increase plasma exposure .
  • Conduct pH-dependent solubility studies and correlate with logP values (e.g., using shake-flask method) to refine formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.